4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Overview
Description
The compound is a derivative of thiourea, which is a molecule that has been extensively used in organic chemistry as an organocatalyst . It contains the 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been synthesized by reacting 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate .Molecular Structure Analysis
The compound likely contains a thiourea core, which is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Biochemical Pathways
It is known that similar compounds are used extensively in promoting organic transformations . The exact pathways and their downstream effects would depend on the specific reactions being catalyzed.
Result of Action
Similar compounds are known to play a very important role in the development of h-bond organocatalysts . They are used extensively in promoting organic transformations .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)8-4-7(5-9(6-8)16(20,21)22)10-2-1-3-11-12(10)14(24)25-13(11)23/h1-2,4-6,10-12H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSAROVLKPMLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C2C1C(=O)OC2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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